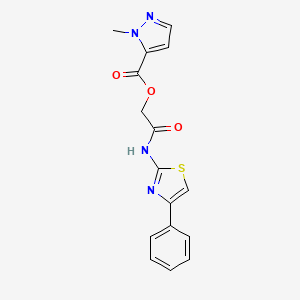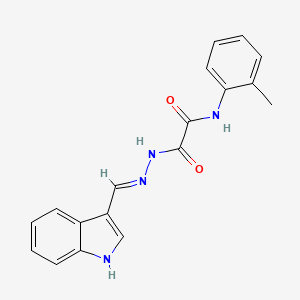![molecular formula C17H18N4O2S B10899119 (2E)-3-(furan-2-yl)-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}prop-2-enamide](/img/structure/B10899119.png)
(2E)-3-(furan-2-yl)-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine derivatives, followed by their coupling through a piperazine linker. The final step often involves the formation of the propenamide moiety through a condensation reaction.
-
Step 1: Synthesis of 2-furyl and 2-pyridyl derivatives
Reagents: Furan, pyridine, appropriate halogenating agents.
Conditions: Reflux in an organic solvent such as dichloromethane or toluene.
-
Step 2: Coupling with piperazine
Reagents: 4-(2-pyridyl)piperazine, coupling agents like EDCI or DCC.
Conditions: Room temperature to moderate heating, in the presence of a base like triethylamine.
-
Step 3: Formation of the propenamide
Reagents: Acylating agents such as acryloyl chloride.
Conditions: Mild to moderate temperatures, often under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-PROPENAMIDE can undergo various chemical reactions, including:
-
Oxidation: The furan ring can be oxidized to form furanones.
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures.
-
Reduction: The propenamide moiety can be reduced to form the corresponding amine.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Low temperatures, often in an inert atmosphere.
-
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Various electrophiles or nucleophiles.
Conditions: Depending on the substituent, conditions can range from room temperature to high temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the propenamide moiety results in amines.
Scientific Research Applications
(E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on different biological pathways and its potential as a drug candidate.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-BUTENAMIDE
- (E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-PROPENETHIOAMIDE
Uniqueness
Compared to similar compounds, (E)-3-(2-FURYL)-N~1~-{[4-(2-PYRIDYL)PIPERAZINO]CARBOTHIOYL}-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)prop-2-enamide |
InChI |
InChI=1S/C17H18N4O2S/c22-16(7-6-14-4-3-13-23-14)19-17(24)21-11-9-20(10-12-21)15-5-1-2-8-18-15/h1-8,13H,9-12H2,(H,19,22,24)/b7-6+ |
InChI Key |
ZRQUNTQCRPLTOG-VOTSOKGWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-N-phenyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10899040.png)
![2-[4,6-dioxo-5-(2,3,5,6-tetrafluorophenyl)-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10899042.png)
![ethyl 4-{[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate](/img/structure/B10899051.png)

![2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10899064.png)
![(5E)-1-(2,3-dichlorophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899071.png)
![3-[(4Z)-4-(5-bromo-3-iodo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10899077.png)
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10899088.png)
![1-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899089.png)
![[2-Ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10899092.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B10899102.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899104.png)

![5-(2-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10899114.png)
